

Cefoperazone Dihydrate: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: Cefoperazone Dihydrate

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical properties, experimental testing protocols, and mechanism of action of **Cefoperazone Dihydrate**. The information is presented to support research, development, and quality control activities involving this third-generation cephalosporin antibiotic.

Chemical and Physical Properties

Cefoperazone Dihydrate is the hydrated form of Cefoperazone, a semisynthetic broad-spectrum antibiotic. Key identifying and physical properties are summarized below.

CAS Number: 113826-44-1[1]

Table 1: Chemical and Physical Data of Cefoperazone Dihydrate

Property	Value	Source(s)
Molecular Formula	$C_{25}H_{27}N_9O_8S_2 \cdot 2H_2O$	[1]
Molecular Weight	681.70 g/mol	[1]
Melting Point	169-171 °C	
Solubility	Soluble in water.	[2]
pKa (predicted)	~2.6	

Experimental Protocols

This section outlines the standard laboratory methodologies for determining the key chemical properties of **Cefoperazone Dihydrate**.

Determination of Melting Point (Capillary Method)

Objective: To determine the temperature range over which **Cefoperazone Dihydrate** transitions from a solid to a liquid state.

Methodology:

- Sample Preparation: A small, finely powdered sample of **Cefoperazone Dihydrate** is packed into a capillary tube to a height of 2-4 mm.
- Instrumentation: A calibrated melting point apparatus is used.
- Procedure:
 - The capillary tube is placed in the heating block of the apparatus.
 - The sample is heated at a controlled rate, typically 1-2 °C per minute, close to the expected melting point.
 - The temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded.
- Data Analysis: The melting point is reported as a range from the onset to the clear point.

Determination of Aqueous Solubility (Shake-Flask Method)

Objective: To determine the concentration of a saturated solution of **Cefoperazone Dihydrate** in water at a specified temperature.

Methodology:

- Materials: **Cefoperazone Dihydrate**, distilled or deionized water, constant temperature shaker bath, analytical balance, filtration apparatus (e.g., syringe filters), and a validated analytical method for quantification (e.g., HPLC-UV).
- Procedure:
 - An excess amount of **Cefoperazone Dihydrate** is added to a known volume of water in a sealed flask.
 - The flask is placed in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C) and agitated for a sufficient period to reach equilibrium (typically 24-48 hours).
 - After equilibration, the suspension is allowed to settle.
 - A sample of the supernatant is carefully withdrawn and filtered to remove any undissolved solid.
- Quantification: The concentration of **Cefoperazone Dihydrate** in the filtrate is determined using a validated analytical method, such as a previously developed RP-HPLC method.^[2]
- Data Analysis: The solubility is expressed as mass per unit volume (e.g., mg/mL).

Determination of pKa (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the ionizable groups in **Cefoperazone Dihydrate**.

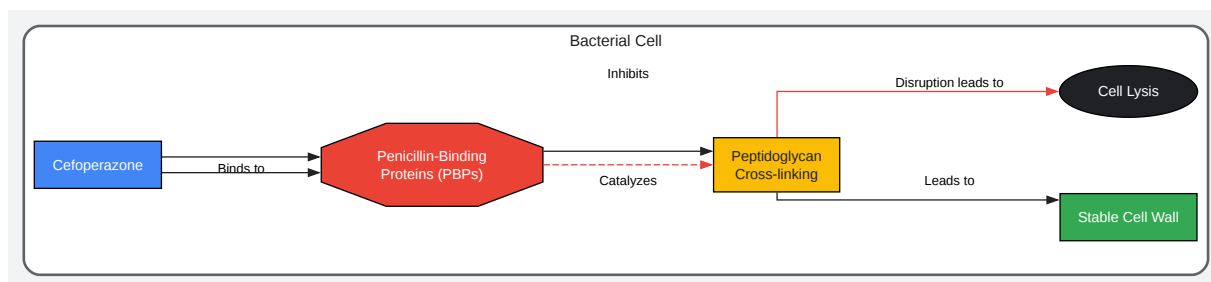
Methodology:

- Instrumentation: A calibrated pH meter with a suitable electrode and an automated titrator.

- Reagents: A standardized solution of a strong base (e.g., 0.1 M NaOH), a standardized solution of a strong acid (e.g., 0.1 M HCl), and a solution of **Cefoperazone Dihydrate** of known concentration in water.
- Procedure:
 - The **Cefoperazone Dihydrate** solution is placed in a beaker and the initial pH is recorded.
 - The standardized base is added in small, precise increments using the automated titrator.
 - The pH of the solution is recorded after each addition of the titrant.
 - The titration is continued past the equivalence point.
- Data Analysis:
 - A titration curve is generated by plotting the pH versus the volume of titrant added.
 - The pKa is determined from the pH at the half-equivalence point. For a more accurate determination, the first derivative of the titration curve can be plotted to precisely locate the equivalence point.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Cefoperazone is a bactericidal antibiotic that functions by inhibiting the synthesis of the bacterial cell wall.^{[3][4]} The primary target of Cefoperazone is a group of bacterial enzymes known as penicillin-binding proteins (PBPs).^{[3][4]} These enzymes are essential for the final steps of peptidoglycan synthesis, the main component of the bacterial cell wall. By binding to and inactivating PBPs, Cefoperazone prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately, cell lysis.^[4]



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Caption: Cefoperazone's mechanism of action.

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- To cite this document: BenchChem. [Cefoperazone Dihydrate: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1353751#cefoperazone-dihydrate-cas-number-and-chemical-properties]

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